molecular formula C27H29N7O3 B2874509 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone CAS No. 920349-21-9

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Cat. No. B2874509
CAS RN: 920349-21-9
M. Wt: 499.575
InChI Key: WSRDIGCTBRHWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a useful research compound. Its molecular formula is C27H29N7O3 and its molecular weight is 499.575. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity : Several newly synthesized compounds, including pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines, have shown moderate effects against bacterial and fungal species. This indicates the potential of such compounds in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

  • Anti-inflammatory and Analgesic Agents : Novel compounds derived from visnagenone and khellinone, exhibiting significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggest their utility in designing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Synthesis of Heterocycles : Efficient methodologies have been developed for the synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds serve as versatile building blocks for creating a wide range of biologically active molecules, highlighting the significance of such synthetic approaches in medicinal chemistry research (Darweesh et al., 2016).

  • Antitumor and Antimicrobial Potentials : Thiazolopyrimidines and their derivatives have been synthesized and evaluated for their potential antimicrobial and antitumor activities. While some compounds exhibited promising antimicrobial activity, none showed significant antitumor effects, indicating the need for further structural optimization and activity screening (Said et al., 2004).

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3/c1-27(2)15-20-9-6-10-21(24(20)37-27)36-17-22(35)32-11-13-33(14-12-32)25-23-26(29-18-28-25)34(31-30-23)16-19-7-4-3-5-8-19/h3-10,18H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRDIGCTBRHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

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